N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
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Description
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide, is a derivative of quinoxaline . Quinoxaline derivatives have been found to exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . .
Mode of Action
The mode of action of quinoxaline derivatives is often associated with their ability to cause DNA damage . The sulfonamide group incorporated into the quinoxaline framework enhances the therapeutic potential and biomedical applications of these compounds . .
Biochemical Pathways
The affected biochemical pathways by quinoxaline derivatives can vary widely depending on the specific derivative and its targets. For instance, some quinoxaline derivatives have been found to exhibit antimicrobial activity, affecting the biochemical pathways of various microorganisms . .
Pharmacokinetics
It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like ph, which can accelerate their rate of reaction .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to depend on its specific targets and mode of action. Given that quinoxaline derivatives can cause DNA damage , it’s plausible that this compound could lead to changes at the cellular level, potentially inhibiting the growth of targeted cells or organisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds . .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-12(2)30(27,28)14-7-5-6-13(10-14)19-24-25-20(29-19)23-18(26)17-11-21-15-8-3-4-9-16(15)22-17/h3-12H,1-2H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIULAMIFXSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.